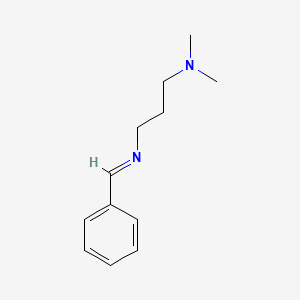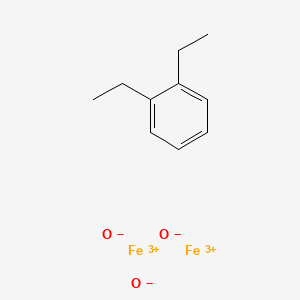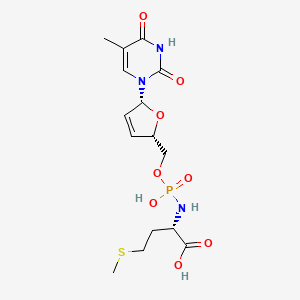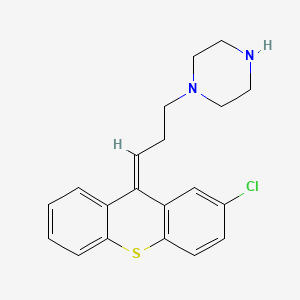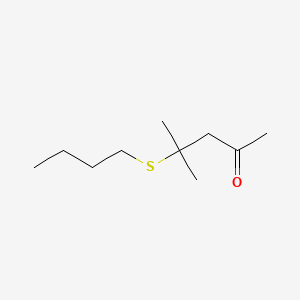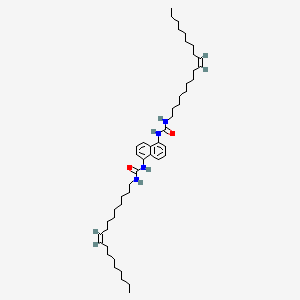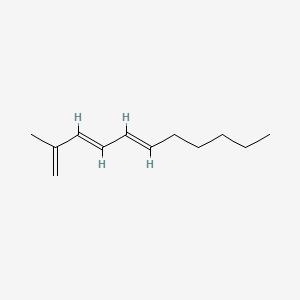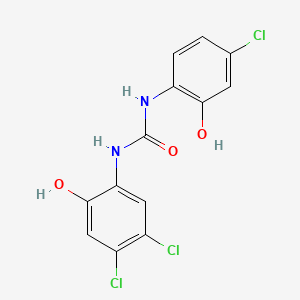
Urea, N-(4-chloro-2-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For this specific compound, the synthesis might involve the following steps:
Preparation of the starting materials: The chloro and hydroxy-substituted anilines are prepared through chlorination and hydroxylation reactions.
Formation of the urea linkage: The substituted anilines are reacted with phosgene or a phosgene substitute to form the corresponding isocyanates.
Coupling reaction: The isocyanates are then reacted with each other to form the urea derivative.
Industrial Production Methods
Industrial production methods for urea derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in optimizing the production process.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The chloro groups can be reduced to form the corresponding anilines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Anilines and related compounds.
Substitution: Various substituted urea derivatives.
科学研究应用
Chemistry
Catalysis: Urea derivatives are used as ligands in catalytic reactions.
Material Science: They are used in the synthesis of polymers and resins.
Biology
Enzyme Inhibition: Some urea derivatives act as enzyme inhibitors and are studied for their potential therapeutic applications.
Antimicrobial Activity: They are investigated for their antimicrobial properties.
Medicine
Drug Development: Urea derivatives are explored as potential drug candidates for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Used as herbicides and pesticides.
Manufacturing: Used in the production of plastics, adhesives, and coatings.
作用机制
The mechanism of action of urea derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and hydroxy groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(2-hydroxyphenyl)-N’-(4,5-dichlorophenyl)-
- Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(2-hydroxyphenyl)-
Uniqueness
The unique combination of chloro and hydroxy groups in both phenyl rings of Urea, N-(4-chloro-2-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)- may confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness can be leveraged in designing specific applications in medicinal chemistry and industrial processes.
属性
CAS 编号 |
63348-37-8 |
|---|---|
分子式 |
C13H9Cl3N2O3 |
分子量 |
347.6 g/mol |
IUPAC 名称 |
1-(4-chloro-2-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-6-1-2-9(11(19)3-6)17-13(21)18-10-4-7(15)8(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
InChI 键 |
JBTWTKOWQLAAIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)O)NC(=O)NC2=CC(=C(C=C2O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



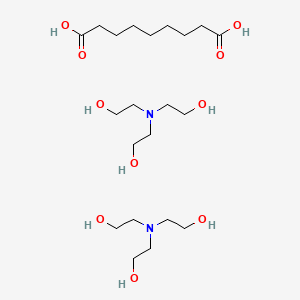
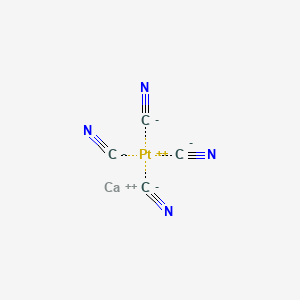

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
